7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Overview
Description
“7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C11H9NO4 . It is a natural product found in Ephedra aphylla and Ephedra alata .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
. The Canonical SMILES is COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 219.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 219.05315777 g/mol . The topological polar surface area is 75.6 Ų . The heavy atom count is 16 .Scientific Research Applications
Antimicrobial Activities
Researchers have synthesized compounds derived from 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, demonstrating antimicrobial properties. For example, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones showing significant antifungal and antibacterial activities (Patel & Patel, 2010).
Synthesis of Enantiopure Compounds
Forró et al. (2016) developed an efficient method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in modulating nuclear receptors, highlighting the versatility of these compounds in synthesis and potential therapeutic applications (Forró et al., 2016).
Novel Antibacterial Drugs
Odagiri et al. (2013, 2018) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens, demonstrating the compound's potential in treating respiratory tract infections (Odagiri et al., 2013); (Odagiri et al., 2018).
Intramolecular Proton Transfer
Tang et al. (2011) studied 7-Hydroxyquinoline-8-carboxylic acid for its excited-state intramolecular double proton transfer (ESIDPT), revealing insights into the photochemical properties of these compounds and their potential applications in photophysics and photochemistry (Tang et al., 2011).
Anti-cancer Activities
Several studies have focused on synthesizing derivatives of this compound to explore their anti-cancer activities. Tian-lin (2012) and Delgado et al. (2012) have reported the synthesis of compounds with potent activities against various cancer cells, highlighting the potential of these compounds as novel anticancer agents (Tian-lin, 2012); (Delgado et al., 2012).
properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYWVOSDXCACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.